molecular formula C13H15ClFNO3S B2396532 (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1705291-52-6

(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2396532
CAS No.: 1705291-52-6
M. Wt: 319.78
InChI Key: OISLMAISGUDMBL-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a combination of chloro, fluoro, and methylsulfonyl functional groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-fluoroaniline with 4-(methylsulfonyl)piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative coupling agents and solvents that are more environmentally friendly may be considered to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance binding affinity through halogen bonding, while the piperidine ring can interact with hydrophobic pockets in the target protein. The methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
  • (4-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
  • (2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)ethanone

Uniqueness

(2-Chloro-4-fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is unique due to the presence of both chloro and fluoro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperidine ring and methylsulfonyl group provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(4-methylsulfonylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO3S/c1-20(18,19)10-4-6-16(7-5-10)13(17)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISLMAISGUDMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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